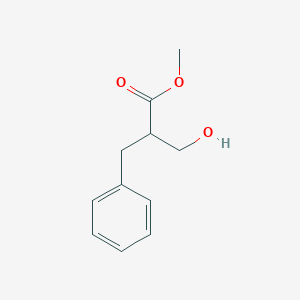

Methyl 2-benzyl-3-hydroxypropanoate

Description

BenchChem offers high-quality Methyl 2-benzyl-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-benzyl-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-benzyl-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOULZVWNYXNCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Benzyl 3 Hydroxypropanoate and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule from readily available precursors through straightforward reaction pathways.

α-Benzylation of β-Hydroxypropionic Acid Methyl Esters with Alkali Metal Amides

One of the most direct routes to Methyl 2-benzyl-3-hydroxypropanoate involves the α-benzylation of a pre-existing methyl 3-hydroxypropanoate scaffold. This reaction is typically achieved by forming an enolate at the α-position, which then acts as a nucleophile to attack an electrophilic benzyl (B1604629) source. The use of strong, non-nucleophilic bases, such as alkali metal amides, is crucial for this transformation. Lithium diisopropylamide (LDA) is a common choice, as it is sufficiently basic to deprotonate the α-carbon without competing in nucleophilic attacks on the ester or benzyl halide.

The reaction proceeds by first deprotonating the α-carbon of methyl 3-hydroxypropanoate to form a lithium enolate. This is followed by the addition of benzyl bromide, which undergoes an SN2 reaction with the enolate to form the desired carbon-carbon bond at the α-position. The reaction is typically conducted at low temperatures (e.g., -78 °C) to maintain the stability of the enolate and prevent side reactions.

Table 1: α-Benzylation Reaction Components

| Role | Compound Name |

|---|---|

| Starting Material | Methyl 3-hydroxypropanoate |

| Base | Lithium diisopropylamide (LDA) |

| Benzylating Agent | Benzyl bromide |

Catalytic Reduction of Methyl 2-Benzylidene-3-hydroxypropionate Precursors

An alternative strategy involves the creation of an unsaturated precursor, Methyl 2-benzylidene-3-hydroxypropionate, followed by its selective reduction. The precursor is typically synthesized via a condensation reaction, such as a Knoevenagel or aldol-type condensation, between benzaldehyde (B42025) and methyl 3-hydroxypropanoate.

Once the α,β-unsaturated ester is formed, the carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This method is highly effective and commonly employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The conditions can be controlled to be mild enough to selectively reduce the alkene without affecting the ester or hydroxyl functional groups, yielding Methyl 2-benzyl-3-hydroxypropanoate.

Table 2: Two-Stage Synthesis via Catalytic Reduction

| Stage | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| 1. Condensation | Benzaldehyde, Methyl 3-hydroxypropanoate | Base or Acid Catalyst | Methyl 2-benzylidene-3-hydroxypropionate |

Three-Component Reductive Conjugate Addition/Aldol (B89426) Tandem Reactions for Related Structures

Modern synthetic chemistry has seen the development of powerful tandem reactions that can construct complex molecules in a single step from simple starting materials. A three-component reductive cross-coupling reaction enabled by nickel/photoredox dual catalysis represents a sophisticated approach to building β-hydroxyl carbonyl structures. nih.govrsc.org This strategy can theoretically be adapted to synthesize the target compound by combining an aryl halide (e.g., benzyl bromide), an electron-deficient alkene (e.g., methyl acrylate), and an aldehyde.

This dual catalytic system avoids the need for pre-formed organometallic reagents and harsh reductants. rsc.org A key innovation in this method is the use of an α-silylamine as an efficient organic reductant, which prevents undesirable protonation processes that could interfere with the reaction sequence. nih.govrsc.org This tandem transformation provides a mild and efficient pathway to valuable β-hydroxyl carbonyl compounds with adjacent stereocenters. rsc.org

Table 3: Components for Nickel/Photoredox Tandem Reaction

| Component Type | Example Compound |

|---|---|

| Aryl Halide | Benzyl bromide |

| Alkene | Methyl acrylate |

| Aldehyde | Formaldehyde |

| Catalysis System | Nickel / Photoredox Catalyst |

Enantioselective and Diastereoselective Synthesis

Creating specific stereoisomers of Methyl 2-benzyl-3-hydroxypropanoate requires advanced methods that can control the three-dimensional arrangement of atoms.

Chiral Catalysis in Asymmetric Transfer Hydrogenation for 3-Aryl-3-hydroxypropanoic Esters

Asymmetric transfer hydrogenation (ATH) is a premier method for the enantioselective reduction of prochiral ketones to chiral alcohols. To synthesize a specific stereoisomer of Methyl 2-benzyl-3-hydroxypropanoate, one would start with the corresponding β-keto ester, methyl 2-benzyl-3-oxopropanoate. This substrate can be reduced using a chiral catalyst, typically a rhodium(III) or ruthenium(II) complex coordinated to a chiral diamine ligand. nih.gov

The reaction often employs a simple hydrogen source like formic acid/triethylamine or isopropanol (B130326). nih.govarkat-usa.org A significant advantage of this method is its ability to proceed via a Dynamic Kinetic Resolution (DKR) process. nih.govrsc.org In DKR, the starting β-keto ester, which can rapidly racemize at its α-position, is converted into a single, thermodynamically favored diastereomer with high enantiomeric excess. rsc.org This allows for theoretical yields of up to 100% for one stereoisomer from a racemic starting material, affording β-hydroxy α-amino esters with good diastereomeric ratios and high enantioselectivities. rsc.org

Table 4: Asymmetric Transfer Hydrogenation (ATH) Data for Related β-Keto Esters

| Catalyst System | Hydrogen Donor | Diastereomeric Ratio (syn/anti or anti/syn) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh(III) Complex | Sodium formate (B1220265) in water | High (syn favored) | Excellent |

| Ru-TsDPEN | Formic acid/Triethylamine | Good | High |

Enzymatic Synthesis Strategies for Chiral Amino Acid Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral molecules. nih.gov While direct enzymatic synthesis of Methyl 2-benzyl-3-hydroxypropanoate may not be widely documented, the principles are well-established for structurally related chiral compounds, such as chiral amino acids and hydroxy acids. researchgate.netmdpi.com

Engineered enzymes, particularly dehydrogenases, are highly effective for these transformations. nih.gov For instance, engineered phenylalanine dehydrogenases (PheDH) or other amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-keto acids to produce chiral amino acids with excellent stereoselectivity. nih.govnih.gov This process requires a cofactor, such as NADH, which is often regenerated in situ using a coupled enzyme system, like formate dehydrogenase, to make the process economically viable. nih.gov Similarly, certain fungi can asymmetrically reduce 3-aryl-3-keto esters to their corresponding (S)-alcohols. nih.gov These enzymatic methods are known for operating under mild, aqueous conditions and delivering products with very high enantiomeric excess, often exceeding 99%. nih.govnih.gov

Table 5: Enzymatic Synthesis of Related Chiral Molecules

| Enzyme Type | Substrate Type | Reaction Type | Selectivity |

|---|---|---|---|

| Phenylalanine Dehydrogenase | α-Keto Acid | Reductive Amination | High (e.g., >99% ee) |

| Amine Dehydrogenase (Engineered) | Ketone | Reductive Amination | High (e.g., >99% ee) |

| D-Lactate Dehydrogenase | Keto Acid Salt | Stereoselective Reduction | Excellent (e.g., >99.9% ee) mdpi.com |

Stereocontrolled Alkylation of Isoserine Derivatives Leading to α-Benzyl-β-amino Acids

A significant strategy for the synthesis of α-benzyl-β-amino acids involves the stereocontrolled alkylation of isoserine derivatives. This method provides a pathway to chiral β²,²-amino acids, which are valuable building blocks in medicinal chemistry. The process begins with the formation of chiral bicyclic N,O-acetals from protected L-isoserine and 2,2,3,3-tetramethoxybutane, catalyzed by an acid. These isoserine derivatives then undergo diastereoselective alkylation at the α-position.

The stereochemical outcome of the alkylation, whether it proceeds with retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the bicyclic scaffold. Quantum mechanical calculations have shown that alkylation tends to occur on the concave face of the molecule to minimize torsional and steric interactions. This approach allows for the synthesis of enantiopure α-alkylisoserine derivatives, which can subsequently be converted to the desired α-benzyl-β-amino acids through acidic hydrolysis.

Furthermore, α-benzylisoserine can be transformed into a five-membered cyclic sulfamidate. This intermediate can then undergo regioselective ring-opening with various nucleophiles to yield a range of enantiopure β²,²-amino acids, including α-benzyl-α-heterofunctionalized-β-alanines.

Protection and Deprotection Strategies for Hydroxyl and Amine Functionalities in Synthetic Intermediates

In the multi-step synthesis of complex molecules like Methyl 2-benzyl-3-hydroxypropanoate, the protection and deprotection of reactive functional groups are critical to prevent unwanted side reactions.

The hydroxyl and amine groups present in the synthetic intermediates require temporary masking. For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl or TBDMS) and benzyl ethers. The choice of protecting group is dictated by the specific reaction conditions of the subsequent steps. For instance, silyl ethers are typically stable under a variety of non-acidic conditions but can be readily removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are robust and can be cleaved by catalytic hydrogenation.

For the amine functionality, carbamates are a widely used class of protecting groups. The tert-butyloxycarbonyl (Boc) group is a common choice, which is stable to many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). Another frequently employed protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is introduced using benzyl chloroformate and can be removed by catalytic hydrogenation. The fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is stable to acidic conditions but cleaved by bases like piperidine.

The selection of an appropriate protecting group strategy, often an orthogonal one where one group can be removed without affecting another, is crucial for the successful synthesis of the target molecule.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide | Catalytic hydrogenation |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |

| Amine | Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | Catalytic hydrogenation |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine |

Optimization of Synthetic Routes: Yield and Efficiency Considerations

The optimization of a synthetic route is a critical step to ensure its practicality and economic viability, focusing on maximizing the yield of the desired product while minimizing waste and cost.

In the context of synthesizing Methyl 2-benzyl-3-hydroxypropanoate, a key step that can be optimized is the esterification of the corresponding carboxylic acid, 2-benzyl-3-hydroxypropanoic acid. Studies on similar esterification reactions, such as the synthesis of benzyl propionate (B1217596), have utilized response surface methodology (RSM) to optimize reaction parameters. This statistical approach allows for the systematic investigation of the effects of multiple variables, such as catalyst loading, alcohol-to-acid molar ratio, and reaction temperature, on the reaction yield. For instance, in the synthesis of benzyl propionate using an ion-exchange resin catalyst (Amberlyst-15), optimization led to a significant increase in conversion.

Enzymatic synthesis offers a green and highly selective alternative for the production of β-hydroxy esters. Lipases are commonly employed for the esterification or transesterification of β-hydroxy acids. The optimization of enzymatic reactions involves studying parameters such as the choice of enzyme, temperature, pH, substrate concentration, and reaction time. For example, the lipase-catalyzed synthesis of β-sitostanol esters was optimized using RSM, leading to very high esterification efficiencies (86-97%). nih.gov Similarly, the enzymatic synthesis of β-hydroxy esters has been explored using ketoreductases for the asymmetric reduction of β-keto esters, with optimization of reaction conditions leading to high yields and enantiomeric excesses. rsc.orgchemrxiv.org

Transesterification is another viable route that can be optimized. For instance, in biodiesel production, which involves the transesterification of triglycerides, parameters such as the catalyst concentration, methanol-to-oil ratio, and reaction temperature are crucial for achieving high yields. nih.gov These principles can be applied to the synthesis of Methyl 2-benzyl-3-hydroxypropanoate from a different ester of 2-benzyl-3-hydroxypropanoic acid.

| Parameter | Range/Value for Esterification Optimization | Expected Outcome |

| Catalyst Loading | Varies with catalyst type (e.g., 1-10 wt%) | Increased reaction rate and yield up to an optimal point |

| Molar Ratio (Alcohol:Acid) | Typically 1:1 to 5:1 | Shifts equilibrium towards product formation |

| Temperature | Varies with catalyst (e.g., 30-80 °C) | Affects reaction rate and enzyme stability (for enzymatic reactions) |

| Reaction Time | Typically a few hours to 24 hours | Determines the extent of reaction completion |

| Enzyme (for enzymatic synthesis) | Lipases, Esterases, Ketoreductases | High selectivity and milder reaction conditions |

Mechanistic Investigations of Reactions Involving Methyl 2 Benzyl 3 Hydroxypropanoate

Reaction Pathways and Transition State Analysis

The reaction pathways involving methyl 2-benzyl-3-hydroxypropanoate are dictated by the interplay of its functional groups: the ester, the hydroxyl group, and the benzyl (B1604629) substituent at the α-position. While direct transition state analysis for this specific molecule is not extensively documented in public literature, mechanistic insights can be drawn from studies on related structures.

For instance, the formation of β-hydroxy carbonyl compounds often proceeds through aldol-type reactions or the reduction of β-keto esters. The key step in these pathways is the formation of a C-C bond, and the transition state geometry determines the relative stereochemistry of the newly formed stereocenters.

In reactions where methyl 2-benzyl-3-hydroxypropanoate is a reactant, its hydroxyl and ester groups can be key sites for transformation. For example, in thermolysis reactions, similar compounds like methyl-3-hydroxypropanoate have been studied using quantum chemical methods. researchgate.net Such studies analyze the transition states for processes like intramolecular elimination or rearrangement, providing data on activation energies and reaction kinetics. researchgate.net For methyl 2-benzyl-3-hydroxypropanoate, the bulky benzyl group would sterically and electronically influence the stability and geometry of any proposed transition states, for example, in dehydration reactions to form the corresponding α,β-unsaturated ester.

Further complexity arises in radical reactions. Studies on the association of benzyl and vinyl radicals show that the formation of phenyl-substituted propenes can occur, which can then undergo various isomerization and decomposition reactions. osti.gov A radical generated at the C2 position of methyl 2-benzyl-3-hydroxypropanoate would be stabilized by the adjacent phenyl and ester groups, influencing subsequent propagation steps.

Stereochemical Outcomes and Diastereocontrol Mechanisms

Diastereocontrol is often achieved through substrate control, auxiliary control, or reagent control. In the context of synthesizing this molecule, a key strategy would be a diastereoselective aldol (B89426) reaction between a methyl acetate-derived enolate and phenylacetaldehyde. The stereochemical outcome would be governed by the geometry of the enolate (E or Z) and the nature of the cation, which dictates the structure of the Zimmerman-Traxler transition state.

When methyl 2-benzyl-3-hydroxypropanoate itself undergoes further reaction, the existing stereocenters can direct the stereochemical outcome of new centers formed. This is known as 1,2- or 1,3-diastereocontrol. For example, the reaction of a nucleophile with the carbonyl group of the ester, if preceded by activation, could be influenced by the stereocenters at C2 and C3. A notable example of 1,3-diastereocontrol has been observed in radical additions to β-alkoxyimino compounds, where an existing stereocenter directs the approach of the incoming radical. nih.gov This principle could be applicable to radical reactions at the C3 position of methyl 2-benzyl-3-hydroxypropanoate.

A summary of potential diastereocontrol strategies is presented below.

| Control Strategy | Description | Application to Methyl 2-benzyl-3-hydroxypropanoate |

| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter. | The C2-benzyl and C3-hydroxyl groups can direct the approach of reagents, for example, in epoxidation of an unsaturated analogue. |

| Auxiliary Control | A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. | A chiral auxiliary attached to the ester could control the stereoselective alkylation at the C2 position. |

| Reagent Control | A chiral reagent is used to differentiate between enantiotopic or diastereotopic faces/groups of the substrate. | Asymmetric reduction of a corresponding β-keto ester using a chiral reducing agent (e.g., CBS catalyst) to set the C3-hydroxyl stereocenter. |

| Kinetic Resolution | Two diastereomers of a starting material react at different rates with a chiral reagent, allowing for their separation. | In a mixture of diastereomers, one may be selectively transformed by an enzyme or chiral catalyst, leaving the other unreacted. nih.gov |

Enzymatic Reactivity and Biocatalytic Transformations (e.g., with CYP152 Peroxygenases)

Biocatalysis offers a powerful route for the selective transformation of complex molecules under mild conditions. The CYP152 family of cytochrome P450 peroxygenases are particularly interesting as they utilize hydrogen peroxide as the oxidant, bypassing the need for complex redox partners. nih.gov These enzymes are known to catalyze reactions such as hydroxylation, oxidative decarboxylation, and desaturation on fatty acids and their derivatives. acs.orgnih.gov

While methyl 2-benzyl-3-hydroxypropanoate has not been explicitly reported as a substrate for CYP152 peroxygenases, its structure as an α-substituted carboxylic acid ester suggests potential reactivity based on the known substrate scope of this enzyme family. The ester would likely require hydrolysis to the corresponding carboxylic acid, methyl 2-benzyl-3-hydroxypropanoic acid, to enable binding in the active site, which typically involves a key interaction between a basic residue (like arginine) and the substrate's carboxylate group. biorxiv.org

Once the corresponding carboxylate is formed and bound, several transformations could be envisioned, as detailed in the table below.

| Potential Transformation | Mechanistic Rationale | Expected Product |

| α-Hydroxylation | Abstraction of the hydrogen atom from C2 by the activated heme-oxygen species (Compound I), followed by oxygen rebound. | Methyl 2-benzyl-2,3-dihydroxypropanoate |

| β-Hydroxylation | Abstraction of a hydrogen atom from the benzylic methylene (B1212753) group (Cβ of the benzyl group) by Compound I, followed by oxygen rebound. | Methyl 2-(hydroxy(phenyl)methyl)-3-hydroxypropanoate |

| Desaturation | Sequential hydrogen atom abstraction from C2 and C3 could lead to the formation of an α,β-unsaturated product. This has been observed for other α-substituted acids. acs.orgnih.gov | Methyl 2-benzyl-3-hydroxy-2-propenoate |

| Oxidative Decarboxylation | This is a common pathway for fatty acids but might be less favored here due to the stability of the potential radical intermediates. | 1-phenyl-2-propanol (after hydrolysis and decarboxylation) |

The chemo- and regioselectivity of the reaction would be determined by the precise positioning of the substrate within the enzyme's active site, which dictates the accessibility of each C-H bond to the oxidizing heme species. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides invaluable insights into reaction mechanisms and energetics that can be difficult to probe experimentally. Methods like Density Functional Theory (DFT) and ab initio calculations are used to map potential energy surfaces, locate transition states, and calculate reaction barriers. researchgate.net

A theoretical study on methyl 2-benzyl-3-hydroxypropanoate could elucidate several aspects of its reactivity. For example, modeling the thermolysis of the related methyl-3-hydroxypropanoate has been performed to understand solvent effects and reaction kinetics. researchgate.net Similar studies on the target molecule could compare the activation barriers for different pathways, such as dehydration versus intramolecular cyclization.

For enzymatic reactions, a combination of quantum mechanics and molecular mechanics (QM/MM) is often employed. A QM/MM model of methyl 2-benzyl-3-hydroxypropanoic acid within the active site of a CYP152 peroxygenase could predict the most likely binding pose and rationalize the observed product distribution. nih.govnih.gov Such models can calculate the activation energies for hydrogen atom abstraction from the α- and β-positions, thereby predicting the regioselectivity of hydroxylation or the likelihood of desaturation. nih.gov

The table below outlines key parameters that can be obtained from computational modeling of this compound.

| Computational Method | Information Gained | Relevance to Methyl 2-benzyl-3-hydroxypropanoate |

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states. Reaction and activation energies. | Predicting the most stable conformers. Determining the energy barrier for a proposed reaction pathway, such as an elimination or substitution reaction. mdpi.com |

| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations for critical points on the potential energy surface. | Refining the energetics calculated by DFT to provide a more accurate picture of reaction barriers and thermodynamics. researchgate.net |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling reactions in complex environments like an enzyme active site. | Simulating the biocatalytic transformation by a CYP152 peroxygenase, explaining why one product is formed over another. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time, including conformational changes and solvent interactions. | Exploring the conformational landscape of the molecule to identify low-energy structures that are pre-organized for reaction. |

By applying these computational tools, a detailed, atomistic understanding of the factors controlling the reactivity and selectivity of methyl 2-benzyl-3-hydroxypropanoate can be achieved, guiding future synthetic and biocatalytic applications.

Applications As a Synthetic Intermediate and Chiral Ligand

Construction of Complex Organic Architectures and Pharmaceutical Intermediates

The synthesis of complex organic molecules, particularly those with defined stereochemistry, is a cornerstone of modern drug discovery. nih.gov Methyl 2-benzyl-3-hydroxypropanoate and its derivatives are key intermediates in the preparation of various pharmaceutical compounds. q100lifesciences.commidas-pharma.com A notable example is the synthesis of Alvimopan, an opioid receptor antagonist. A crucial intermediate in Alvimopan's production is Methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate hydrochloride. innospk.com This highlights the importance of the stereochemical integrity of the methyl 2-benzyl-3-hydroxypropanoate backbone in directing the synthesis towards the desired biologically active molecule. innospk.com The synthesis of such complex structures often involves multi-step sequences where the functionalities of the starting intermediate guide the subsequent chemical transformations. nih.gov

Precursor in the Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics (e.g., serine derivatives)

Chiral amino acids and their mimics, known as peptidomimetics, are fundamental components of many therapeutic agents. Methyl 2-benzyl-3-hydroxypropanoate serves as a valuable precursor for the asymmetric synthesis of these vital molecules. Its inherent chirality can be transferred to the target molecules, ensuring the correct spatial arrangement of atoms necessary for biological activity.

A related compound, Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is a key intermediate in peptide chemistry and the synthesis of β-amino acids. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the amine, allowing for selective reactions at other parts of the molecule. This strategic protection is crucial in the stepwise assembly of peptide chains.

Furthermore, derivatives of methyl 2-benzyl-3-hydroxypropanoate can be envisioned as precursors to various serine derivatives. The hydroxyl group can be further functionalized or modified to introduce different side chains, leading to a diverse array of non-natural amino acids that can be incorporated into peptides to enhance their stability, bioavailability, and efficacy.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, a field that utilizes chiral catalysts to produce enantiomerically pure compounds, heavily relies on the design and synthesis of effective chiral ligands. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov

While direct use of Methyl 2-benzyl-3-hydroxypropanoate as a ligand is not extensively documented, its chiral scaffold presents a promising starting point for the development of novel chiral ligands. The hydroxyl and ester functionalities can be chemically modified to introduce coordinating atoms like phosphorus or nitrogen, which are common in ligand design. nih.govnih.gov The benzyl (B1604629) group can also be modified to fine-tune the steric and electronic properties of the resulting ligand, which is a critical aspect of optimizing catalyst performance. nih.gov The concept of using readily available chiral molecules, often referred to as the "chiral pool," is a common strategy in the development of new asymmetric catalysts.

Role in Biochemical Research for Studying Amino Acid Metabolism and Interactions

Understanding the intricate network of metabolic pathways is crucial for diagnosing and treating various diseases. Amino acid metabolism, in particular, is a central area of biochemical research. nih.gov Compounds structurally related to Methyl 2-benzyl-3-hydroxypropanoate are utilized as tools to probe these pathways.

For instance, derivatives like Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate are employed in enzyme kinetic studies to understand enzyme-substrate interactions. By acting as a substrate or an inhibitor, these molecules can provide insights into the mechanism of action of specific enzymes involved in amino acid metabolism. Furthermore, such compounds are used to investigate protein-ligand interactions, which is fundamental for rational drug design.

Studies on the metabolic effects of related compounds, such as methyl jasmonate, have shown to induce significant changes in the amino acid profiles in plants, demonstrating the potential of such molecules to influence metabolic pathways. mdpi.com While direct studies with Methyl 2-benzyl-3-hydroxypropanoate in this context are less common, its structural similarity to key metabolic intermediates suggests its potential as a probe in studying amino acid metabolism and related cellular processes.

Studies on Derivatives and Structural Analogues of Methyl 2 Benzyl 3 Hydroxypropanoate

Modifications of the Ester Moiety and their Synthetic Implications

The ester group in methyl 2-benzyl-3-hydroxypropanoate is a key site for chemical transformation. While direct studies focusing solely on the ester modification of this specific parent compound are limited, the synthetic routes to its analogues often involve the strategic manipulation of ester functionalities. For instance, the choice of the ester group (e.g., methyl, ethyl, or tert-butyl) can influence reaction rates and yields in synthetic sequences.

One of the primary implications of modifying the ester moiety is its role as a protecting group for the carboxylic acid. In multi-step syntheses, the methyl ester can be selectively hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, which can then participate in further reactions such as amide bond formation. The relative ease of hydrolysis of different esters (e.g., methyl vs. tert-butyl) allows for orthogonal protection strategies in the synthesis of more complex molecules.

Furthermore, the ester group can be transformed into other functional groups. For example, reduction of the methyl ester with a powerful reducing agent like lithium aluminum hydride would yield the corresponding diol, 2-benzylpropane-1,3-diol. This transformation opens up another avenue for creating a diverse range of derivatives.

Table 1: Synthetic Transformations of the Ester Moiety

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| Methyl 2-benzyl-3-hydroxypropanoate | 1. NaOH (aq), Heat2. H₃O⁺ | 2-benzyl-3-hydroxypropanoic acid | Ester to Carboxylic Acid |

| Methyl 2-benzyl-3-hydroxypropanoate | LiAlH₄, THF | 2-benzylpropane-1,3-diol | Ester to Alcohol |

Alterations of the Benzyl (B1604629) Group and Aromatic Substitutions

The benzyl group is another key feature of the molecule that can be readily modified to study structure-activity relationships. Alterations typically involve introducing substituents onto the aromatic ring. These substitutions can be achieved through various electrophilic aromatic substitution reactions, either on the benzyl halide precursor before its incorporation or on the final molecule, provided the other functional groups are compatible with the reaction conditions.

Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, chloro) onto the phenyl ring can have significant effects on the electronic properties and lipophilicity of the molecule. For example, a methoxy group in the para position would increase the electron density of the ring, potentially influencing intermolecular interactions such as π-stacking. Conversely, a nitro group would decrease the electron density.

Table 2: Examples of Aromatic Substitutions on the Benzyl Group

| Substituent | Position | Expected Electronic Effect | Potential Impact on Lipophilicity |

| Methoxy (-OCH₃) | para | Electron-donating | Increased |

| Nitro (-NO₂) | para | Electron-withdrawing | Increased |

| Chloro (-Cl) | ortho | Electron-withdrawing (inductive), Electron-donating (resonance) | Increased |

Stereoisomeric Studies and Chiral Recognition Phenomena in Chromatographic Separations

Methyl 2-benzyl-3-hydroxypropanoate possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-methyl 2-benzyl-3-hydroxypropanoate and (S)-methyl 2-benzyl-3-hydroxypropanoate. The study of these stereoisomers is crucial as they can exhibit different biological activities and interactions with other chiral molecules.

The separation of enantiomers is often achieved using chiral chromatography. In this technique, a chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times and thus their separation. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. These interactions are typically based on a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking.

While specific studies on the chiral separation of methyl 2-benzyl-3-hydroxypropanoate are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, studies on the chiral recognition of N-benzyl-D,L-serine methyl ester, an aminated analogue, have demonstrated successful separation using CSPs derived from macrocyclic glycopeptide antibiotics. The separation mechanism involves the formation of a three-point interaction between the analyte and the CSP.

Aminated Analogues (e.g., Methyl 2-(benzylamino)-3-hydroxypropanoate) and Related Serine Derivatives

The introduction of an amino group in place of the C2-benzyl group or at other positions creates aminated analogues with significantly different chemical properties. A key example is methyl 2-(benzylamino)-3-hydroxypropanoate, which is a derivative of the amino acid serine. These compounds are of interest due to their relationship to biologically important molecules.

The synthesis of such analogues can be achieved through various methods, including the reductive amination of a corresponding keto-ester or the nucleophilic substitution of a suitable leaving group by benzylamine (B48309). For example, the reaction of methyl 2-bromo-3-hydroxypropanoate with benzylamine would yield methyl 2-(benzylamino)-3-hydroxypropanoate.

These serine derivatives can serve as building blocks in peptide synthesis or as ligands for metal complexes. The presence of both the amino and hydroxyl groups allows for a wider range of intermolecular interactions, including hydrogen bonding, which can be critical for their biological function and for their role as chiral auxiliaries in asymmetric synthesis. The N-benzylation of serine methyl ester has been explored, and the resulting compound is a direct structural analogue of interest. The synthesis can be achieved through reactions of methyl 2,3-epoxypropanoate with benzylamine.

Table 3: Comparison of Functional Groups and Potential Interactions

| Compound | Key Functional Groups | Potential Intermolecular Interactions |

| Methyl 2-benzyl-3-hydroxypropanoate | Ester, Hydroxyl, Benzyl | Hydrogen bonding, π-π stacking, Dipole-dipole |

| Methyl 2-(benzylamino)-3-hydroxypropanoate | Ester, Hydroxyl, Secondary Amine, Benzyl | Hydrogen bonding (donor and acceptor), π-π stacking, Dipole-dipole, Ionic interactions (protonated amine) |

Hydroxy-Protected Analogues (e.g., Methyl 3-O-Benzyl-D-glycerate)

In the course of multi-step organic syntheses involving molecules with multiple functional groups, it is often necessary to temporarily block or "protect" one group while reacting another. The hydroxyl group of methyl 2-benzyl-3-hydroxypropanoate is a reactive site that can interfere with reactions at other parts of the molecule.

A common strategy to protect hydroxyl groups is to convert them into ethers, such as a benzyl ether. This leads to hydroxy-protected analogues like methyl 3-O-benzyl-D-glycerate. The benzyl group is a popular choice for protection because it is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis.

The synthesis of such a protected analogue would typically involve reacting the parent alcohol with benzyl bromide in the presence of a base like sodium hydride. The resulting benzyl ether is significantly less nucleophilic and acidic than the free hydroxyl group, thus preventing it from participating in unwanted side reactions. After the desired transformations on other parts of the molecule are complete, the benzyl protecting group can be cleaved to regenerate the hydroxyl group.

Table 4: Common Hydroxyl Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) |

| Acetyl | Ac | Acetic anhydride, Pyridine | K₂CO₃, MeOH |

Advanced Analytical Techniques in the Research of Methyl 2 Benzyl 3 Hydroxypropanoate

Spectroscopic Characterization (NMR, HRMS) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of Methyl 2-benzyl-3-hydroxypropanoate would be expected to show distinct signals corresponding to each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. For instance, the protons of the benzyl (B1604629) group would likely appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The methoxy (B1213986) group of the ester would present as a singlet around 3.7 ppm. The protons on the propanoate backbone would exhibit more complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals would include the carbonyl carbon of the ester group at the lower field (around 170-175 ppm), the carbons of the aromatic ring (approximately 125-140 ppm), the methoxy carbon (around 52 ppm), and the carbons of the propanoate backbone. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for Methyl 2-benzyl-3-hydroxypropanoate

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~174.0 |

| C2-H | Multiplet | ~45.0 |

| C3-H₂ | Multiplet | ~63.0 |

| -OCH₃ | Singlet, ~3.70 | ~52.0 |

| Benzyl-CH₂ | Multiplet | ~38.0 |

| Aromatic-C | - | ~126.0-139.0 |

| Aromatic-H | Multiplet, ~7.20-7.35 | - |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For Methyl 2-benzyl-3-hydroxypropanoate (C₁₁H₁₄O₃), the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm the elemental formula by providing a mass measurement with high accuracy, typically to within a few parts per million (ppm). The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, for example, showing the loss of a methoxy group or the benzyl group.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the isolation of Methyl 2-benzyl-3-hydroxypropanoate from reaction mixtures and for the assessment of its purity.

Column Chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of Methyl 2-benzyl-3-hydroxypropanoate, a silica (B1680970) gel stationary phase is commonly employed. The choice of the mobile phase, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is critical. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially. For a compound like Methyl 2-benzyl-3-hydroxypropanoate, with its ester and hydroxyl functionalities, a solvent system of intermediate polarity would be expected to provide good separation from less polar starting materials and more polar byproducts. A typical procedure for a related compound involved column chromatography on silica gel with diethyl ether as the eluent st-andrews.ac.uk.

High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient method for both purification (preparative HPLC) and purity assessment (analytical HPLC). For purity analysis, a reversed-phase HPLC method would be suitable. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound is a characteristic feature under specific conditions and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Typical HPLC Parameters for Purity Assessment of a β-Hydroxy Ester

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm for the benzyl group) |

| Injection Volume | 10 µL |

Enantiomeric Purity Determination (e.g., by HPLC, GC with chiral stationary phases)

As Methyl 2-benzyl-3-hydroxypropanoate possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. The determination of the enantiomeric purity (or enantiomeric excess, ee) is crucial, especially in fields like asymmetric synthesis and pharmaceutical research. This is achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For β-hydroxy esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers.

Chiral Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile compounds. For a compound like Methyl 2-benzyl-3-hydroxypropanoate, derivatization might be necessary to increase its volatility and improve separation. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. Different enantiomers will exhibit different interactions with the chiral selector, resulting in their separation.

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl 2-benzyl-3-hydroxypropanoate |

| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate |

| Hexanes |

| Ethyl acetate |

| Diethyl ether |

| Acetonitrile |

| Methanol |

| Water |

| Isopropanol |

Q & A

Q. How can high-throughput crystallography pipelines improve structural characterization?

- Methodological Answer :

- Automated Screening : Use Formulatrix NT8 for crystallization trials.

- Data Collection : Perform synchrotron-based micro-crystallography (e.g., at 0.1° oscillation).

- SHELXC/D/E Pipeline : Rapid phase determination via single-wavelength anomalous dispersion (SAD) .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and X-ray data on the hydroxy group’s conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.